2-{[(3-fluorophenyl)methyl]sulfanyl}-N-[(oxolan-2-yl)methyl]quinazolin-4-amine
Description
Properties
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3OS/c21-15-6-3-5-14(11-15)13-26-20-23-18-9-2-1-8-17(18)19(24-20)22-12-16-7-4-10-25-16/h1-3,5-6,8-9,11,16H,4,7,10,12-13H2,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBDFFHDXFSCDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=NC(=NC3=CC=CC=C32)SCC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[(3-fluorophenyl)methyl]sulfanyl}-N-[(oxolan-2-yl)methyl]quinazolin-4-amine typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Chemical Reactions Analysis
2-{[(3-fluorophenyl)methyl]sulfanyl}-N-[(oxolan-2-yl)methyl]quinazolin-4-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Quinazoline derivatives have shown promising results in inhibiting tumor growth. Research indicates that compounds similar to 2-{[(3-fluorophenyl)methyl]sulfanyl}-N-[(oxolan-2-yl)methyl]quinazolin-4-amine exhibit selective cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the inhibition of specific kinases involved in cell proliferation and survival pathways .
- Antiviral Properties :
- Anti-inflammatory Effects :
Case Study 1: Anticancer Activity
A study conducted on a series of quinazoline derivatives, including this compound, demonstrated significant antiproliferative effects against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The IC50 values indicated a strong correlation between the compound's structure and its cytotoxic activity, suggesting that modifications to the fluorophenyl group could enhance efficacy .
Case Study 2: Antiviral Potential
In a recent investigation into the antiviral properties of quinazoline derivatives, researchers found that this compound exhibited inhibitory effects against the replication of certain RNA viruses. The study highlighted the importance of the oxolan moiety in facilitating interactions with viral proteins, thus providing insights into its mechanism of action .
Mechanism of Action
The mechanism of action of 2-{[(3-fluorophenyl)methyl]sulfanyl}-N-[(oxolan-2-yl)methyl]quinazolin-4-amine involves its interaction with specific molecular targets and pathways. For example, quinazoline derivatives are known to inhibit certain enzymes and receptors, leading to their biological effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Comparison with Similar Quinazoline Derivatives
Structural Analogues and Their Key Features
Table 1: Structural and Physicochemical Comparisons
Key Observations:
Fluorophenyl Position :
- The 3-fluorophenyl group in the target compound contrasts with 2-fluorophenyl () and 4-fluorophenyl () analogs. The position impacts steric hindrance and electronic effects: 3-fluoro may optimize binding in hydrophobic pockets compared to para-substituted derivatives .
- Lapatinib’s 3-fluorobenzyloxy group enhances target affinity via hydrophobic and dipole interactions .
Sulfanyl vs. Sulfanyl groups are prone to oxidation, which may limit half-life compared to sulfonamides .
Amine Substituents :
- The oxolan-2-ylmethyl group introduces an oxygen atom, improving aqueous solubility compared to purely hydrophobic groups (e.g., cyclohexyl in ).
- Lapatinib’s furyl-sulfonylethylamine side chain enhances solubility and hydrogen bonding with kinase domains .
Key Insights:
- Synthetic Routes : The target compound’s synthesis likely involves dehydrosulfurization of thiourea intermediates using iodine and triethylamine (I₂/Et₃N), as described for oxadiazine derivatives (). This method yields moderate to high purity but requires optimization for quinazolines.
- Biological Activity : While the target compound’s activity is uncharacterized, analogs like Lapatinib and Vandetanib show potent kinase inhibition. The 3-fluorophenylmethylsulfanyl group may confer selectivity for tyrosine kinases, but in vitro assays are needed for validation.
Biological Activity
2-{[(3-fluorophenyl)methyl]sulfanyl}-N-[(oxolan-2-yl)methyl]quinazolin-4-amine is a synthetic compound that has garnered attention due to its potential biological activities. This compound belongs to the quinazoline family, which is known for various pharmacological properties, including anticancer and antimicrobial activities. Understanding the biological activity of this compound is crucial for its potential therapeutic applications.
Chemical Structure
The structure of this compound can be broken down into key components:
- Quinazoline Core : Provides a framework for biological activity.
- Fluorophenyl Group : Enhances binding affinity and selectivity towards biological targets.
- Sulfanyl Group : May contribute to the compound's reactivity and interaction with enzymes.
- Oxolane Moiety : Potentially influences pharmacokinetic properties.
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to inhibit various biological pathways by binding to active sites on target proteins. The presence of the fluorophenyl group may enhance this binding, while the sulfanyl and oxolane groups could modulate the compound's overall activity and stability.
Anticancer Activity
Recent studies have indicated that quinazoline derivatives exhibit promising anticancer properties. For instance, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines. The exact IC50 values and mechanisms can vary significantly based on structural modifications.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Quinazoline Derivative A | MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| Quinazoline Derivative B | A549 (Lung Cancer) | 10 | Cell cycle arrest |
Antimicrobial Activity
The antimicrobial potential of quinazoline derivatives has also been explored. Studies have shown that these compounds can inhibit bacterial growth, making them candidates for further development as antimicrobial agents.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Studies
- Inhibition of Tyrosinase : A related quinazoline derivative was studied for its ability to inhibit tyrosinase, an enzyme involved in melanin production. The compound showed an IC50 value of 120 µM, indicating moderate inhibitory activity .
- SARS-CoV-2 Mpro Inhibition : Another study focused on quinazoline-based compounds as inhibitors of SARS-CoV-2 main protease (Mpro). Compounds with similar structural motifs demonstrated significant inhibitory effects, suggesting potential applications in antiviral therapy .
Research Findings
Research indicates that modifications to the quinazoline structure can lead to enhanced biological activities. For example, the introduction of halogen groups like fluorine has been shown to improve binding affinity and selectivity towards target enzymes . Furthermore, structure-activity relationship (SAR) studies highlight that specific substitutions can dramatically alter the efficacy of these compounds against various biological targets.
Q & A
Q. What are the common synthetic routes for synthesizing 2-{[(3-fluorophenyl)methyl]sulfanyl}-N-[(oxolan-2-yl)methyl]quinazolin-4-amine?
The synthesis typically involves multi-step reactions:
- Step 1: Formation of the quinazolin-4-amine core via cyclization of anthranilic acid derivatives or condensation of 2-aminobenzonitrile with thiourea .
- Step 2: Introduction of the sulfanyl group at position 2 using nucleophilic substitution with [(3-fluorophenyl)methyl]thiol .
- Step 3: Functionalization of the N-substituent (oxolan-2-ylmethyl group) via reductive amination or coupling reactions .
Key purification methods include column chromatography and recrystallization. Reaction optimization (e.g., solvent choice, temperature) is critical for yields >75% .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm substituent positions and regiochemistry (e.g., distinguishing between quinazoline ring protons at δ 7.5–8.5 ppm) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy: Identifies functional groups (e.g., C=S stretch at ~650 cm⁻¹, NH stretch at ~3300 cm⁻¹) .
- Elemental Analysis: Confirms purity (>95%) via C, H, N percentages .
Advanced Questions
Q. How can researchers optimize reaction conditions to improve yield and purity?
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates .
- Catalysis: Use of Pd catalysts for cross-coupling reactions or base catalysts (e.g., K₂CO₃) for nucleophilic substitutions .
- Temperature Control: Lower temperatures (0–5°C) reduce side reactions during sulfanyl group introduction .
- Workflow Monitoring: Thin-layer chromatography (TLC) and HPLC track reaction progress and purity .
Q. What computational approaches are used to predict the biological activity of this compound?
- 3D-QSAR Modeling: Correlates substituent electronic properties (e.g., Hammett constants) with COX-II inhibitory activity .
- Molecular Docking: Predicts binding affinity to target enzymes (e.g., EGFR tyrosine kinase) by analyzing interactions with fluorophenyl and oxolan groups .
- ADMET Prediction: Software like Schrödinger’s QikProp evaluates pharmacokinetic properties (e.g., logP, solubility) .
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for quinazoline derivatives?
- Substituent-Specific Analysis: Compare bioactivity of analogs with varying groups (e.g., nitro vs. methoxy at position 6) to identify critical pharmacophores .
- Dose-Response Studies: Validate SAR trends using IC50 values from enzyme inhibition assays .
- Meta-Analysis: Aggregate data from multiple studies to distinguish experimental artifacts (e.g., solvent effects) from true SAR .
Q. What strategies mitigate challenges in synthesizing the oxolan-2-ylmethyl substituent?
- Protection-Deprotection: Use tert-butyldimethylsilyl (TBDMS) groups to protect hydroxyls during coupling reactions .
- Chiral Resolution: Employ chiral column chromatography or enzymatic resolution to isolate enantiomers if stereochemistry impacts activity .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on metabolic stability of fluorophenyl-containing quinazolines?
Q. What experimental designs validate the selectivity of sulfanyl-substituted quinazolines for kinase targets?
- Kinase Profiling Panels: Test against >100 kinases (e.g., Eurofins KinaseProfiler) to confirm selectivity .
- Competitive Binding Assays: Use fluorescence polarization or SPR to measure displacement of known inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
